molecular formula C14H10ClFO B3023716 3-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 951886-54-7

3-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No.: B3023716
CAS No.: 951886-54-7
M. Wt: 248.68 g/mol
InChI Key: ZBGKBQRDYCQWEM-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluoro-3’-methylbenzophenone: is an organic compound with the molecular formula C14H10ClFO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific steps are as follows:

    Starting Materials: 3-Chloro-4’-fluoroacetophenone and 3-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate.

    Catalyst: Aluminum chloride is used as the catalyst to facilitate the acylation process.

    Procedure: The acyl chloride is added dropwise to a solution of the aromatic compound and aluminum chloride under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-fluoro-3’-methylbenzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The ketone group in 3-Chloro-4’-fluoro-3’-methylbenzophenone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using strong oxidizing agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Reduction: 3-Chloro-4’-fluoro-3’-methylbenzyl alcohol.

    Oxidation: 3-Chloro-4’-fluoro-3’-methylbenzoic acid.

    Coupling: Biaryl derivatives with various substituents.

Scientific Research Applications

Chemistry: 3-Chloro-4’-fluoro-3’-methylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzophenone are known to exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 3-Chloro-4’-fluoro-3’-methylbenzophenone is used in the manufacture of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-fluoro-3’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets through its aromatic rings and functional groups. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

    3-Chloro-4-fluorobenzophenone: Similar structure but lacks the methyl group.

    4-Chloro-3’-fluoro-3’-methylbenzophenone: Similar structure but with different substitution pattern.

    3-Chloro-4’-methylbenzophenone: Lacks the fluorine atom.

Uniqueness: 3-Chloro-4’-fluoro-3’-methylbenzophenone is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

(3-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGKBQRDYCQWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215549
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-54-7
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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